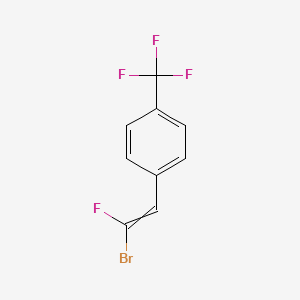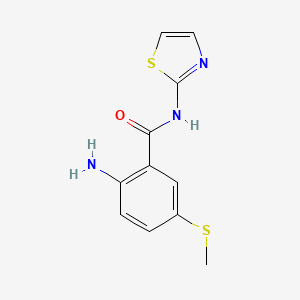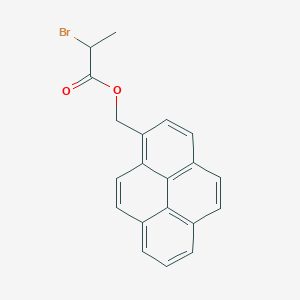![molecular formula C12H16O2S B12596281 Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- CAS No. 648956-69-8](/img/structure/B12596281.png)
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with two methoxy groups and a thioether group attached to a propenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1,4-dimethoxybenzene.
Thioether Formation:
Propenyl Chain Addition: The propenyl chain is introduced via an alkylation reaction, often using a propenyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the propenyl group or to convert the thioether to a thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-alkylated products.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy groups and propenyl chain may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,4-dimethoxy-2-methyl-: Similar structure but lacks the thioether group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Similar structure but with different substitution pattern.
Methyl eugenol: Naturally occurring compound with similar methoxy and propenyl groups.
Uniqueness
Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
648956-69-8 |
|---|---|
Molekularformel |
C12H16O2S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
1,4-dimethoxy-2-(2-methylprop-2-enylsulfanyl)benzene |
InChI |
InChI=1S/C12H16O2S/c1-9(2)8-15-12-7-10(13-3)5-6-11(12)14-4/h5-7H,1,8H2,2-4H3 |
InChI-Schlüssel |
XSRYYUIUSXTDMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CSC1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


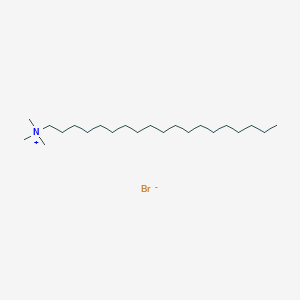
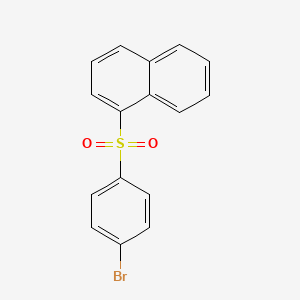
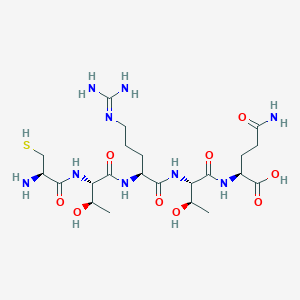
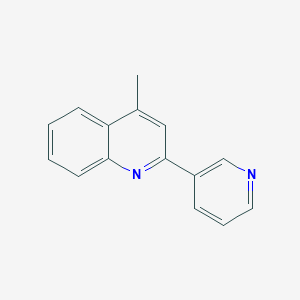
![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)

![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)
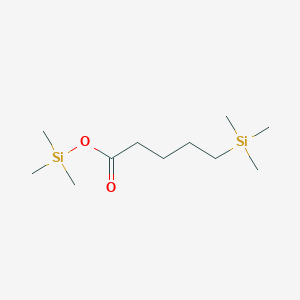

![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)
